molecular formula C11H6F4N2OS B13074863 [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone

[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone

Cat. No.: B13074863
M. Wt: 290.24 g/mol
InChI Key: CDNTYLZPDHOITE-UHFFFAOYSA-N
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Description

[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone is a complex organic compound that features a thiazole ring substituted with amino and trifluoromethyl groups, as well as a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide under specific conditions. The final step often involves the coupling of the thiazole derivative with a fluorophenyl ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism may vary depending on the application and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
  • [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone
  • [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-chlorophenyl)methanone

Uniqueness

The uniqueness of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H6F4N2OS

Molecular Weight

290.24 g/mol

IUPAC Name

[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C11H6F4N2OS/c12-6-3-1-2-5(4-6)7(18)8-9(11(13,14)15)17-10(16)19-8/h1-4H,(H2,16,17)

InChI Key

CDNTYLZPDHOITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)N)C(F)(F)F

Origin of Product

United States

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